molecular formula C14H13BrN2O B14905216 n-(4-Bromo-3-methylphenyl)-6-methylnicotinamide

n-(4-Bromo-3-methylphenyl)-6-methylnicotinamide

Cat. No.: B14905216
M. Wt: 305.17 g/mol
InChI Key: GYBCMQXZSBUXMK-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide can be achieved through several synthetic routes. One common method involves the Chan–Lam coupling reaction, which is a popular and efficient method for the arylation of amines. This reaction typically involves the use of aryl boronic acids and amines under mild reaction conditions, often with the aid of a copper catalyst . The reaction conditions are generally mild, with normal temperatures and good functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-Bromo-3-methylphenyl)-6-methylnicotinamide can be compared with other similar compounds, such as:

    N-(4-Bromo-3-methylphenyl)-4-methoxybenzamide: This compound has a methoxy group instead of a nicotinamide moiety.

    N-(4-Bromo-3-methylphenyl)acetamide: This compound has an acetamide group instead of a nicotinamide moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H13BrN2O/c1-9-7-12(5-6-13(9)15)17-14(18)11-4-3-10(2)16-8-11/h3-8H,1-2H3,(H,17,18)

InChI Key

GYBCMQXZSBUXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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